1,5-Dimethyl-1H-indazole
Description
Properties
IUPAC Name |
1,5-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)6-10-11(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLPQEIDYXVIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1,5-Dimethyl-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-indazole involves its interaction with specific molecular targets. For instance, indazole derivatives can act as inhibitors of enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Halogenation Effects: Bromine and chlorine substituents (e.g., 6-Bromo- and 4-Bromo-6-chloro derivatives) increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings).
- Boronic Acid Functionalization :
The boronic acid derivative (CAS 1262512-81-1) enables participation in Suzuki reactions, a critical step in pharmaceutical synthesis. Its higher purity (98%) suggests suitability for precision applications . - Methyl Group Role : The 1,5-dimethyl groups in the parent compound likely improve metabolic stability by reducing enzymatic degradation, though this requires further pharmacological validation.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 1,5-Dimethyl-1H-indazole, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituent positions and verify methyl group assignments. For example, methyl protons typically resonate between δ 2.0–3.0 ppm in H NMR, while aromatic protons appear in δ 7.0–8.5 ppm .
- Infrared (IR) Spectroscopy : Analyze peaks in the range 2800–3100 cm for C-H stretching (methyl groups) and 1500–1600 cm for aromatic C=C bonds .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS. The molecular ion peak ([M]) should align with the calculated molecular weight (CHN: 146.08 g/mol) .
- Table 1 : Example NMR data for this compound derivatives :
| Proton Position | H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (C1) | 2.50–2.70 | Singlet |
| Methyl (C5) | 2.30–2.50 | Singlet |
| Aromatic (C3–C8) | 7.10–8.40 | Multiplet |
Q. What are the established synthetic routes for this compound, and what factors influence yield optimization?
- Methodological Answer :
- Cyclocondensation : React hydrazine derivatives with substituted ketones under acidic conditions. For example, using acetic acid as a catalyst at 80–100°C yields ~60–70% product .
- Green Synthesis : Employ lemon peel powder as a bio-catalyst in ethanol/water solvent systems, achieving yields up to 85% under reflux conditions .
- Optimization Factors :
- Catalyst Selection : Bio-catalysts reduce side reactions compared to strong acids .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.
- Table 2 : Comparison of synthetic methods :
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Conventional Acid | HSO | Toluene | 65 |
| Green Synthesis | Lemon peel | Ethanol | 85 |
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound derivatives?
- Methodological Answer :
-
HOMO-LUMO Analysis : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals. For example, methyl groups at C1 and C5 increase electron density on the indazole ring, altering reactivity .
-
Charge Distribution : Mulliken population analysis reveals partial charges on nitrogen atoms (N1: −0.35, N2: −0.28), critical for understanding hydrogen-bonding interactions .
-
Validation : Compare computed IR spectra with experimental data to refine functional group assignments .
Q. What methodologies resolve contradictions between experimental and computational data for this compound’s reactivity?
- Methodological Answer :
-
Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) to minimize variability .
-
Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed discrepancies in reaction yields or spectroscopic data .
-
Hybrid Methods : Combine DFT predictions (e.g., Gibbs free energy of activation) with kinetic studies to validate mechanistic pathways .
Q. How can crystallographic software tools enhance structural analysis of this compound derivatives?
- Methodological Answer :
- Mercury CSD : Visualize crystal packing and identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds). For example, analyze void spaces to assess stability .
- SHELXL Refinement : Use single-crystal XRD data to refine bond lengths and angles. Compare with DFT-optimized geometries for accuracy .
- Table 3 : Example hydrogen-bond parameters from a related indazole derivative :
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O | 2.89 | 165 |
| C–H⋯π | 3.42 | 145 |
Q. What strategies design novel this compound derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, carboxyl) at C3 to modulate bioactivity .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., kinases, GPCRs) .
- Synthetic Routes : Optimize Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
